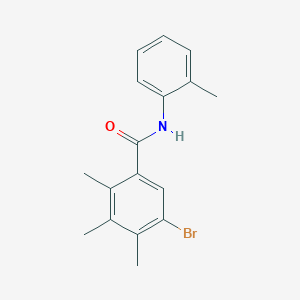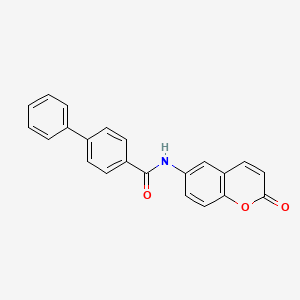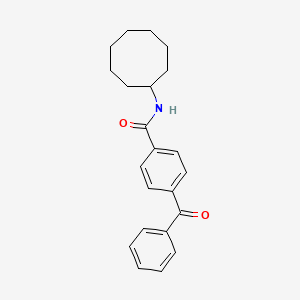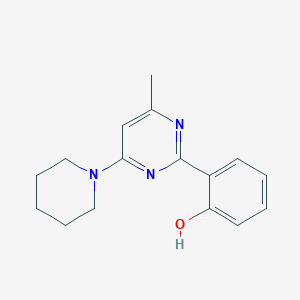
2-(4-Methyl-6-piperidin-1-ylpyrimidin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-6-piperidin-1-ylpyrimidin-2-yl)phenol is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by a phenol group attached to a pyrimidine ring, which is further substituted with a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-6-piperidin-1-ylpyrimidin-2-yl)phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution with Piperidine: The pyrimidine ring is then reacted with piperidine under basic conditions to introduce the piperidine moiety.
Attachment of the Phenol Group: Finally, the phenol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The piperidine moiety can be substituted with other amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
2-(4-Methyl-6-piperidin-1-ylpyrimidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-Methyl-6-piperidin-1-ylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the piperidine moiety can enhance membrane permeability. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function.
相似化合物的比较
- 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol
- 2-(4-Methyl-6-morpholin-1-ylpyrimidin-2-yl)phenol
Comparison:
- 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol: Similar structure but with a piperazine ring instead of piperidine. This difference can affect its biological activity and solubility.
- 2-(4-Methyl-6-morpholin-1-ylpyrimidin-2-yl)phenol: Contains a morpholine ring, which can influence its chemical reactivity and interaction with biological targets.
2-(4-Methyl-6-piperidin-1-ylpyrimidin-2-yl)phenol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
属性
IUPAC Name |
2-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-11-15(19-9-5-2-6-10-19)18-16(17-12)13-7-3-4-8-14(13)20/h3-4,7-8,11,20H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJRCFCIOLKWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
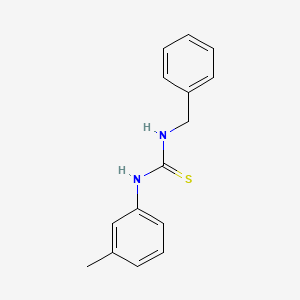
![4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B5721649.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline](/img/structure/B5721673.png)
![3-fluoro-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5721679.png)
![4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5721687.png)
![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![3,4-DIMETHYL-N~1~-[3-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE](/img/structure/B5721709.png)
![N~1~-(3-CHLORO-4-METHYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5721713.png)
![1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5721715.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)
